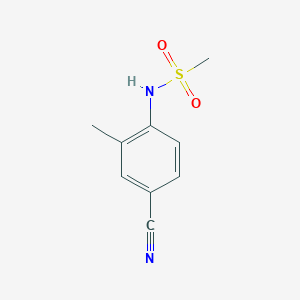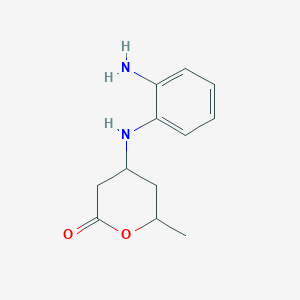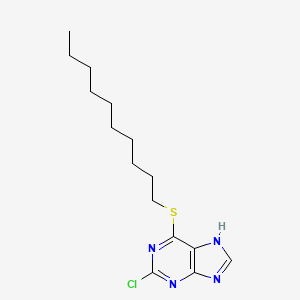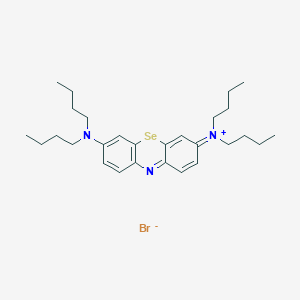
Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide is a chemical compound with the molecular formula C28H42N3Se.Br. It is known for its unique properties and applications in various scientific fields. This compound is part of the phenoselenazin family, which is characterized by the presence of selenium in its structure. The compound is often used in research due to its interesting chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide typically involves the reaction of phenoselenazin derivatives with dibutylamine in the presence of a bromide source. The reaction conditions often include:
Temperature: Moderate temperatures are usually preferred to ensure the stability of the compound.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions and can produce the compound in higher yields. The process typically includes:
Raw Materials: High-purity phenoselenazin derivatives and dibutylamine.
Reaction Control: Automated systems to monitor and control temperature, pressure, and reaction time.
Purification: Techniques such as crystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert the compound into selenides.
Substitution: The bromide ion can be substituted with other anions such as chloride or iodide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Sodium chloride or potassium iodide.
Major Products
Oxidation: Selenoxides.
Reduction: Selenides.
Substitution: Corresponding halide derivatives.
科学研究应用
Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their activity.
Modulate Receptor Function: It can interact with cell surface receptors, altering their function and signaling pathways.
相似化合物的比较
Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide can be compared with other similar compounds such as:
- Phenoselenazin-5-ium, 3,7-bis(dimethylamino)-, bromide
- Phenoselenazin-5-ium, 3,7-bis(diethylamino)-, bromide
- Phenoselenazin-5-ium, 3,7-bis(dipropylamino)-, bromide
Uniqueness
- Selenium Content : The presence of selenium in its structure makes it unique compared to other phenoxazin derivatives.
- Chemical Stability : It exhibits higher chemical stability under various conditions.
- Biological Activity : Shows distinct biological activities compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
881376-00-7 |
|---|---|
分子式 |
C28H42BrN3Se |
分子量 |
579.5 g/mol |
IUPAC 名称 |
dibutyl-[7-(dibutylamino)phenoselenazin-3-ylidene]azanium;bromide |
InChI |
InChI=1S/C28H42N3Se.BrH/c1-5-9-17-30(18-10-6-2)23-13-15-25-27(21-23)32-28-22-24(14-16-26(28)29-25)31(19-11-7-3)20-12-8-4;/h13-16,21-22H,5-12,17-20H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
MXUIDWYPYRWREV-UHFFFAOYSA-M |
规范 SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CCCC)CCCC)C=C3[Se]2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


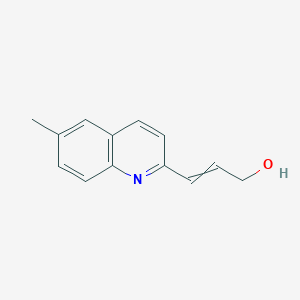
![1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene](/img/structure/B12604615.png)
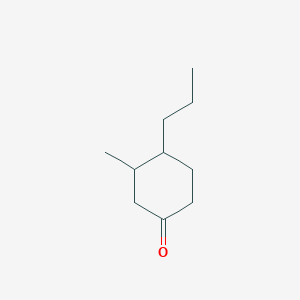
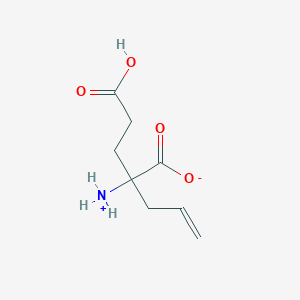
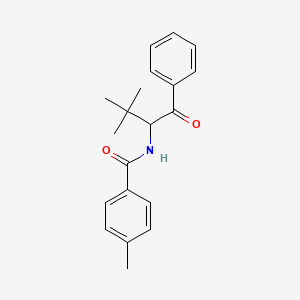
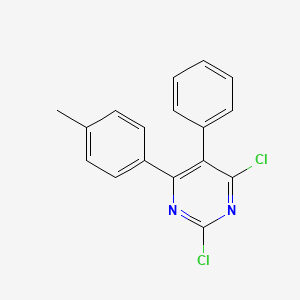

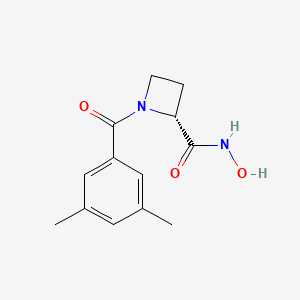
![{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane](/img/structure/B12604673.png)
![4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one](/img/structure/B12604674.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12604687.png)
